Fmoc-D-Arg-OH
Overview
Description
Fmoc-D-Arg-OH: is a derivative of the amino acid arginine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation.
Mechanism of Action
Target of Action
Fmoc-D-Arg-OH, also known as Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine , is primarily used as a building block in peptide synthesis . It provides protection to specific functional groups, allowing for efficient peptide bond formation .
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound is a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the synthesis of complex peptides. The Fmoc group’s removal using H2/Pd in acidic media directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles . This approach effectively avoids undesired nucleophilic side reactions with highly reactive electrophiles .
Result of Action
The result of this compound’s action is the formation of peptide bonds in the synthesis of complex peptides. The removal of the Fmoc group yields the desired deprotected amines in sufficiently high yield . This process is crucial for the synthesis of peptides containing highly reactive electrophiles or other similar sensitive functional groups .
Action Environment
The action of this compound is influenced by the environmental conditions under which peptide synthesis occurs. For instance, the removal of the Fmoc group is facilitated by the presence of a base . Additionally, the stability of this compound can be affected by factors such as temperature and pH. It is typically stored at a temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Arg-OH plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Fmoc group, known for its bulkiness and hydrophobic nature, acts as a barrier, preventing the arginine residue from reacting with water, oxygen, and enzymes . This protective role of this compound ensures the stability of the arginine residue during biochemical reactions .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. The Fmoc group shields the arginine residue from hydrolysis, oxidation, and enzymatic degradation, which can influence cell function
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves binding interactions with biomolecules . The Fmoc group is rapidly removed by base, allowing for efficient peptide bond formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the Fmoc group has a strong absorbance in the ultraviolet region, which can be used for spectrophotometrically monitoring coupling and deprotection reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-Arg-OH typically involves the protection of the amino group of D-arginine with the Fmoc group. This can be achieved by reacting D-arginine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction proceeds under mild conditions, ensuring the selective protection of the amino group.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using automated peptide synthesizers. The use of solvents like N-butylpyrrolidinone (NBP) has been shown to improve the efficiency of the synthesis by reducing the viscosity and facilitating the penetration of the coupling cocktail into the resin .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Arg-OH undergoes various chemical reactions, primarily in the context of peptide synthesis. These reactions include:
Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the formation of a free amino group.
Coupling: The free amino group can then participate in peptide bond formation with other amino acids or peptide fragments.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Major Products Formed: The primary product formed from these reactions is the desired peptide chain, with the Fmoc group being removed to expose the free amino group for further coupling reactions.
Scientific Research Applications
Chemistry: Fmoc-D-Arg-OH is extensively used in the synthesis of arginine-containing peptides. These peptides have applications in various fields, including drug development and biochemical research .
Biology: In biological research, arginine-containing peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways .
Medicine: Peptides synthesized using this compound have potential therapeutic applications, including the development of peptide-based drugs for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the large-scale production of peptides for research and pharmaceutical applications .
Comparison with Similar Compounds
Fmoc-L-Arg-OH: Similar to Fmoc-D-Arg-OH but with the L-isomer of arginine.
Fmoc-D-Lys-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-Cys-OH: Fmoc-protected cysteine used in the synthesis of cysteine-containing peptides.
Uniqueness: this compound is unique due to its specific use in the synthesis of D-arginine-containing peptides. The D-isomer of arginine can impart different biological properties to the peptides compared to the L-isomer, making this compound valuable in the design of peptides with specific biological activities .
Properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBUCBXGDWWXNY-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427036 | |
Record name | Fmoc-D-Arg-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130752-32-8 | |
Record name | Fmoc-D-Arg-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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